![molecular formula C20H25NO2 B4165461 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4165461.png)
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide
Übersicht
Beschreibung
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as L-765,314, is a selective and potent antagonist of the dopamine D1 receptor. It was first synthesized by Merck Sharp & Dohme Research Laboratories in the early 1990s. This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in motor control and reward processing. Activation of the D1 receptor by dopamine leads to the activation of second messenger systems, which ultimately results in the modulation of neuronal activity. Antagonism of the D1 receptor by 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide blocks the effects of dopamine, leading to a decrease in neuronal activity.
Biochemical and physiological effects:
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and inhibit the development of sensitization to drugs of abuse. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of D1 receptor antagonism without the confounding effects of other dopamine receptor subtypes. However, one limitation of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of the dopamine D1 receptor in addiction and reward processing. Further research on the biochemical and physiological effects of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide could also lead to a better understanding of the mechanisms underlying these disorders.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been used extensively in scientific research to study the dopamine D1 receptor and its role in various neurological disorders. It has been shown to be a potent and selective antagonist of the D1 receptor, with little to no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor antagonism.
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)23-19-13-11-18(12-14-19)20(22)21-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-16H,9-10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQRRVYHNHKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.